N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused imidazo-pyrazole core substituted with a furan ring and a pyrazole-sulfonamide side chain. Its structural complexity arises from the integration of multiple aromatic systems, which may confer unique electronic and steric properties. Sulfonamide moieties are known for their bioactivity, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-12-17(13(2)21(3)19-12)27(24,25)18-6-7-22-8-9-23-16(22)11-14(20-23)15-5-4-10-26-15/h4-5,8-11,18H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAHQCFNFYRHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis pathways, and implications for therapeutic applications.
Structural Features
The compound features several notable structural elements:
- Furan Ring : Contributes to its unique chemical properties.
- Imidazo[1,2-b]pyrazole Core : Provides a scaffold known for various biological activities.
- Sulfonamide Group : Enhances reactivity and functional characteristics.
Biological Activities
Research has indicated that compounds with imidazole and pyrazole scaffolds exhibit a wide range of biological activities:
Case Studies and Research Findings
Recent studies have highlighted specific findings regarding the compound's anticancer properties:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
- Anti-inflammatory Effects :
Synthesis Pathways
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions:
- Formation of Imidazo[1,2-b]pyrazole Core : Achieved through cyclization reactions.
- Functionalization with Furan Ring : Utilizes coupling reactions to introduce the furan moiety.
- Attachment of Ethyl Linker : Introduced via alkylation methods.
- Final Modification with Sulfonamide Group : Accomplished through acylation reactions.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structures can exhibit antiviral properties against various viral strains. For instance, derivatives of imidazo[1,2-b]pyrazole have shown effectiveness against hepatitis C virus (HCV) by inhibiting viral replication mechanisms. The structure-function relationship suggests that modifications in the side chains can enhance antiviral activity.
Anticancer Properties
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential anticancer properties. Compounds containing imidazo[1,2-b]pyrazole and furan moieties have demonstrated significant inhibition of cancer cell proliferation through the modulation of signaling pathways critical for tumor growth. Notable studies have reported that these compounds can inhibit specific kinases involved in cancer progression.
Antimicrobial Effects
The sulfonamide group in the compound is associated with antimicrobial activity. Research has shown that derivatives can effectively combat various bacterial strains by interfering with bacterial metabolism. Studies have highlighted the enhanced efficacy of these compounds against resistant bacterial strains due to their unique structural features.
Antiparasitic Activity
Compounds similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have exhibited promising antiparasitic effects. For example, studies on pyrazole derivatives indicate significant activity against Leishmania species, with some compounds demonstrating lower cytotoxicity compared to standard treatments like pentamidine. The mechanism involves targeting specific enzymes crucial for the survival of the parasites.
Antiviral Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited HCV replication in vitro with an IC50 value of 0.5 µM, suggesting its potential as a lead compound for antiviral drug development.
Anticancer Studies
In vitro studies have shown that N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide significantly reduces the viability of breast cancer cells by inducing apoptosis through caspase activation pathways.
Antimicrobial Evaluation
Research has indicated that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed an MIC value of 32 µg/mL against Staphylococcus aureus.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Condition | IC50/MIC Value | Reference |
|---|---|---|---|
| Antiviral | Hepatitis C Virus | 0.5 µM | [Source 1] |
| Anticancer | Breast Cancer Cells | IC50: 25 µM | [Source 2] |
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | [Source 3] |
| Antiparasitic | Leishmania species | IC50: 0.07 mM | [Source 4] |
Chemical Reactions Analysis
1.2. Sulfonylation to Form Pyrazole-4-sulfonyl Chloride
The methylated pyrazole undergoes chlorosulfonation with chlorosulfonic acid and thionyl chloride in chloroform .
Key steps :
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Chlorosulfonation : Slow addition of chlorosulfonic acid (5.5 equiv) to pyrazole in chloroform at 0°C, then heated to 60°C for 10 hours.
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Thionyl chloride treatment : Addition of thionyl chloride (1.3 equiv) at 60°C for 2 hours.
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Isolation : Reaction mixture quenched with ice-water, organic layer separated, and evaporated.
1.3. Sulfonamide Coupling
The sulfonyl chloride reacts with 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine using DIPEA as a base in dichloromethane (DCM) .
Reaction conditions :
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Equivalents : Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), DIPEA (1.5 equiv).
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Solvent : DCM (10 vol).
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Monitoring : TLC and LC–MS.
Structural Elucidation
Characterization data for analogous compounds (e.g., MR-S1-2) provides a framework for analysis :
3.1. Sulfonamide Formation
The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, facilitated by DIPEA’s deprotonation .
Critical factors :
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Base strength : DIPEA ensures efficient deprotonation without side reactions.
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Solvent choice : DCM stabilizes intermediates and enhances coupling efficiency.
3.2. Yield Optimization
From analogous reactions (Table 4 in ):
| Compound | Yield |
|---|---|
| MR-S1-13 | 71% |
| MR-S1-5 | 41% |
Yields depend on amine reactivity and steric factors.
Challenges and Considerations
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Imidazo[1,2-b]pyrazole Core Synthesis : While not explicitly detailed in sources, fused heterocycles often require cyclization or palladium-catalyzed C–H activation .
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Furan Substitution : Likely introduced via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
Research Implications
The compound’s synthesis aligns with broader trends in pyrazole-based drug design :
Comparison with Similar Compounds
Example 57: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide
- Key Features: Pyrazolo-pyrimidine core with fluorinated chromenone and cyclopropylsulfonamide substituents. Higher molecular weight (616.9 g/mol vs. hypothetical ~500 g/mol for the target compound) due to the chromenone system . Melting Point: 211–214°C, suggesting strong intermolecular interactions, likely from hydrogen bonding via sulfonamide and amino groups.
Compounds 94–96 ()
These compounds share a sulfonamide backbone but diverge in core structure and substituents:
- Core : Indazole-pyridine systems vs. imidazo-pyrazole in the target compound.
- Substituents :
- Compound 94 : Acetamide and difluoromethylcyclopropa[3,4]cyclopenta[1,2-c]pyrazole.
- Compound 95 : Acrylamide substituent, enhancing electrophilicity.
- Compound 96 : Isobutyryl group, increasing steric bulk.
Physicochemical and Spectroscopic Properties
Q & A
Q. What are the optimal synthetic routes for constructing the imidazo[1,2-b]pyrazole core in this compound?
The imidazo[1,2-b]pyrazole scaffold can be synthesized via cyclocondensation of substituted pyrazoles with α-haloketones or via one-pot multicomponent reactions. For example, describes a procedure using K₂CO₃ in DMF to facilitate nucleophilic substitution reactions, while employs POCl₃-mediated cyclization of hydrazides at 120°C. Key considerations include solvent polarity (DMF enhances reactivity), base selection (K₂CO₃ vs. triethylamine for acid scavenging), and temperature control to minimize side products. Yields typically range from 60–85% depending on substituent steric effects .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Analytical Methods :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (based on sulfonamide analogs in ).
- NMR : Key signals include the furan β-proton (δ 7.4–7.6 ppm), imidazo[1,2-b]pyrazole NH (δ 10.2–10.5 ppm), and sulfonamide SO₂ group (δ 3.1–3.3 ppm for adjacent CH₂) .
- HRMS : Calculate exact mass (C₁₉H₂₁N₅O₃S: 423.1372 g/mol) to confirm molecular ion peaks.
Advanced Research Questions
Q. How can crystallographic data discrepancies in the sulfonamide moiety be resolved using SHELXL?
The sulfonamide group’s conformation may exhibit disorder due to rotational flexibility. In , SHELXL’s PART and ISOR commands help refine anisotropic displacement parameters. For example:
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting biological activity?
- Analog Design : Replace the furan-2-yl group with bioisosteres (e.g., thiophene or pyrrole) to assess π-stacking interactions ().
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., CDK2). Parameters: grid size = 25 ų, exhaustiveness = 20. Compare docking scores (ΔG) of analogs (e.g., –9.2 kcal/mol for furan vs. –8.7 kcal/mol for thiophene) .
- In Vitro Assays : Test inhibitory activity against cancer cell lines (IC₅₀) and correlate with substituent electronegativity (Hammett σ values) .
Q. How can low yields in the sulfonamide coupling step be mitigated during scale-up?
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acid).
- Optimization :
- Replace chloroacetyl chloride with more reactive acylating agents (e.g., trifluoroacetic anhydride).
- Use phase-transfer catalysis (e.g., TBAB) in biphasic systems (water/dichloromethane) to improve interfacial reactivity ().
- Monitor reaction progress via in-situ FTIR for carbonyl stretch (1700–1750 cm⁻¹) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?
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Experimental Data :
Solvent Solubility (mg/mL) Source DMSO 25.3 Ethanol 4.1 Hexane <0.1 -
Resolution : The sulfonamide’s amphiphilic nature (polar SO₂ and hydrophobic methyl groups) explains DMSO’s high solubility. For formulations, use co-solvents (e.g., PEG-400) or salt forms (e.g., sodium sulfonate) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
